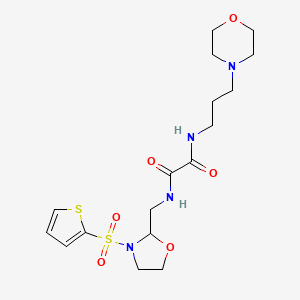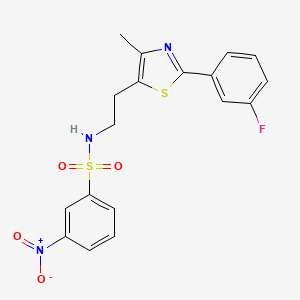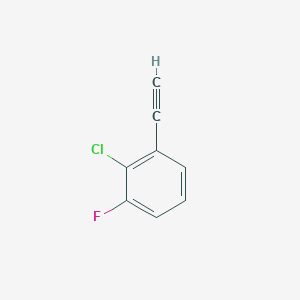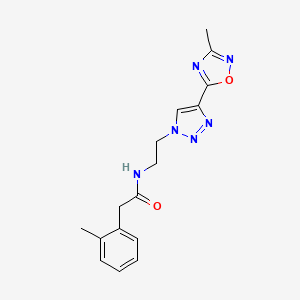![molecular formula C15H10F2N2OS B2448598 (Z)-4-フルオロ-N-(4-フルオロ-3-メチルベンゾ[d]チアゾール-2(3H)-イリデン)ベンゾアミド CAS No. 868371-11-3](/img/structure/B2448598.png)
(Z)-4-フルオロ-N-(4-フルオロ-3-メチルベンゾ[d]チアゾール-2(3H)-イリデン)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “4-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is not available in the sources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “4-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” are not available in the sources I have .作用機序
The mechanism of action of FMB is not fully understood, but it is believed to involve the inhibition of several different signaling pathways that are important for cancer cell survival. FMB has been found to inhibit the activity of several different kinases, including Akt and ERK, which are known to be important for cancer cell survival. FMB has also been found to inhibit the activity of several different transcription factors, including NF-κB and STAT3, which are known to be important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FMB has been found to have several different biochemical and physiological effects. In addition to its anti-cancer properties, FMB has also been found to have anti-inflammatory properties. FMB has been shown to inhibit the production of several different inflammatory cytokines, including TNF-α and IL-6. FMB has also been found to inhibit the activity of several different enzymes, including COX-2 and iNOS, which are known to be important for the production of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of using FMB in lab experiments is its potent anti-cancer properties. FMB has been found to be effective against a wide range of different cancer cell lines, and it has been shown to be effective both in vitro and in vivo. Another advantage of using FMB in lab experiments is its anti-inflammatory properties, which make it a useful tool for studying the role of inflammation in various disease processes.
One of the main limitations of using FMB in lab experiments is its relatively low yield from the synthesis method. This can make it difficult to obtain large quantities of FMB for use in experiments. Another limitation of using FMB in lab experiments is its relatively high cost, which can make it prohibitive for some research groups.
将来の方向性
There are several different future directions for research on FMB. One area of research that is particularly promising is the development of FMB analogs with improved properties. Several different analogs of FMB have already been synthesized, and these compounds have been found to have improved anti-cancer properties compared to FMB.
Another area of research that is promising is the development of new methods for synthesizing FMB. Several different methods for synthesizing FMB have already been developed, but these methods can be complex and time-consuming. Developing new methods for synthesizing FMB could make it easier and more cost-effective to produce large quantities of this compound for use in experiments.
Conclusion:
In conclusion, FMB is a chemical compound that has been extensively studied for its potential applications in scientific research. FMB has been found to have potent anti-cancer and anti-inflammatory properties, and it has been shown to inhibit the activity of several different signaling pathways that are important for cancer cell survival. While there are some limitations to using FMB in lab experiments, the development of new analogs and synthesis methods could make this compound an even more useful tool for researchers in various fields.
合成法
The synthesis of FMB involves the reaction of 4-fluoroaniline and 4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified by column chromatography. The yield of FMB from this reaction is typically around 70%.
科学的研究の応用
医薬品化学
ベンゾチアゾールとその誘導体、を含む化合物は、医薬品化学の分野において興味深い用途を持つ非常に重要なヘテロ環式化合物の一種です . 医薬品化学と材料科学において、多様な用途を持つ広範囲の治療特性を持っていることが報告されています .
抗炎症
これらの化合物は、抗炎症特性を持つことが判明しています . これは、炎症に関与する状態の治療に潜在的に使用できることを意味します。
抗精神病
ベンゾチアゾール誘導体は、抗精神病特性を持つことも判明しています . これは、精神疾患の治療における潜在的な用途を示唆しています。
抗不整脈
これらの化合物は、抗不整脈特性を持つことが報告されています . これは、不整脈の治療に潜在的に使用できることを意味します。
抗真菌
ベンゾチアゾール誘導体は、抗真菌特性を持つことが判明しています . これは、真菌感染症の治療における潜在的な用途を示唆しています。
抗がん
これらの化合物は、抗がん特性を持つことが判明しています . これは、さまざまな種類の癌の治療に潜在的に使用できることを意味します。
蛍光プローブ
この化合物は、健康な細胞と感染した細胞の細胞成分をモニタリングするための蛍光プローブとして使用できます . これは、生きた細胞における新しい病原体の発症メカニズムを決定するのに役立ちます .
分光法用途
この化合物は、分光法用途のための溶媒変色性および蛍光性色素として使用できます . これは、分析化学の分野で特に役立ちます。
Safety and Hazards
特性
IUPAC Name |
4-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRINBBCUJGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)
![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)
![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)




![N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2448531.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2448533.png)


![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2448538.png)